2-Bromo-4-hydroxy-5-nitrobenzoic acid
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Overview
Description
2-Bromo-4-hydroxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of bromine, hydroxyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-bromo-4-hydroxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents like nitric acid and sulfuric acid are used for nitration.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-Bromo-4-hydroxy-5-aminobenzoic acid.
Nucleophilic substitution: Substitution of the bromine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 4-Bromo-2-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
Uniqueness
2-Bromo-4-hydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrNO5 |
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Molecular Weight |
262.01 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
MWYWMDZVAMQANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C(=O)O |
Origin of Product |
United States |
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